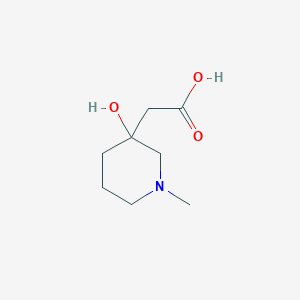

2-(3-Hydroxy-1-methylpiperidin-3-yl)acetic acid

Description

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2-(3-hydroxy-1-methylpiperidin-3-yl)acetic acid |

InChI |

InChI=1S/C8H15NO3/c1-9-4-2-3-8(12,6-9)5-7(10)11/h12H,2-6H2,1H3,(H,10,11) |

InChI Key |

FWOVYNFWJBGWPS-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC(C1)(CC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Starting amines: 1-benzyl-N,4-dimethylpiperidin-3-amine derivatives or their protected forms.

- Key intermediates: Compounds bearing protected amine or hydroxyl groups, such as benzyl-protected piperidines, which are later debenzylated.

- Acylating agents: 2-cyanoacetyl derivatives or related compounds used for acetic acid side chain introduction.

Stepwise Synthetic Route

Based on patent WO2014195978A2 and related patent literature, the synthesis involves the following key steps:

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| a) Protection | React (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine with a suitable protecting agent in an appropriate solvent | Protecting agents like benzyl groups; solvents such as dichloromethane or THF | Formation of protected amine intermediate |

| b) Debenzylation | Treat protected intermediate with debenzylating agent | Hydrogenation or catalytic transfer hydrogenation; Pd/C catalyst | Removal of benzyl group to yield free amine |

| c) Acylation | React free amine with 2-cyanoacetyl derivative in presence of base | Base such as triethylamine or sodium hydride; solvents like DMF or DMSO | Formation of acylated intermediate with nitrile group |

| d) Deprotection | Remove protecting groups with suitable deprotecting agents | Acidic or hydrogenolysis conditions | Yield of 3-((3R,4R)-4-methyl-3-(methylamino)piperidin-1-yl)-3-oxo propanenitrile |

| e) Hydrolysis | Convert nitrile to carboxylic acid | Acidic or basic hydrolysis conditions | Final product: this compound |

Alternative Synthetic Routes

- Direct reaction of 1-benzyl-N,4-dimethylpiperidin-3-amine with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives followed by debenzylation and subsequent acylation steps.

- Use of chiral acids to induce stereoselectivity in intermediates, ensuring the correct stereochemistry at the piperidine ring.

Reaction Conditions and Optimization

- Solvents: Common solvents include dichloromethane, tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

- Bases: Triethylamine, sodium hydride, or other organic/inorganic bases to facilitate acylation.

- Catalysts: Palladium on carbon (Pd/C) for hydrogenolysis during debenzylation.

- Temperature: Reactions typically conducted at room temperature to moderate heating (25°C to 80°C) depending on step.

- Time: Reaction times vary from 1 hour to several hours depending on the step and scale.

Data Table Summarizing Key Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Protection | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | Suitable protecting agent, solvent | Protected amine intermediate | Protects amine for further steps |

| 2 | Debenzylation | Protected amine intermediate | Pd/C, H2, solvent | Free amine compound | Removes benzyl protecting group |

| 3 | Acylation | Free amine compound | 2-cyanoacetyl derivative, base, solvent | Acylated intermediate with nitrile group | Introduces acetic acid precursor |

| 4 | Deprotection | Acylated intermediate | Acidic or hydrogenolysis conditions | Deprotected acylated intermediate | Prepares for hydrolysis step |

| 5 | Hydrolysis | Nitrile intermediate | Acid/base hydrolysis | This compound | Final product |

Research Findings and Improvements

- The synthetic routes are designed to maximize stereochemical purity, yield, and minimize reaction times.

- Use of chiral acids and selective protection/deprotection steps ensures the desired stereochemistry at the 3-position of the piperidine ring.

- Alternative methods focus on reducing the number of steps by combining reactions or using more efficient catalysts.

- Patents indicate ongoing improvements to enhance yield and reduce impurities, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-1-methylpiperidin-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxy group.

Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-(3-Hydroxy-1-methylpiperidin-3-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-1-methylpiperidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and the acetic acid moiety play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(3-Hydroxy-1-methylpiperidin-3-yl)acetic acid and related compounds:

Structural and Functional Differences

- Heterocyclic Core: The target compound’s piperidine ring contrasts with pyridine (), indole (), and benzoxazole () systems. The 3-hydroxy and 1-methyl groups on the piperidine ring are unique to the target compound, absent in simpler analogs like 2-(Piperidin-3-yl)acetic acid hydrochloride (). These groups may enhance solubility via hydrogen bonding (hydroxyl) and modulate steric effects (methyl) .

- Functional Groups: Carboxylic Acid: Common to all listed compounds, enabling salt formation or conjugation reactions. Protective Groups: The Fmoc group in 2-[4-(Fmoc-piperazin-1-yl)]acetic acid () highlights its utility in peptide synthesis, unlike the target compound.

Biological Activity

2-(3-Hydroxy-1-methylpiperidin-3-yl)acetic acid is a compound of significant interest in pharmaceutical research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications, supported by various studies and data.

Chemical Structure and Properties

The compound features a piperidine ring with a hydroxyl group and an acetic acid moiety, enhancing its solubility and reactivity. The presence of the hydroxyl group is crucial for its interaction with biological targets.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective effects . It is hypothesized that these effects are linked to its interaction with neurotransmitter systems, potentially influencing synaptic transmission and providing protection against neurodegenerative processes.

Pain Modulation and Anti-inflammatory Properties

Derivatives of this compound have shown promise in modulating pain pathways and exhibiting anti-inflammatory properties . This suggests a role in pain management therapies, particularly for conditions characterized by chronic pain and inflammation.

The mechanisms through which this compound exerts its effects are still under investigation. Preliminary studies suggest it may interact with various receptors and enzymes, influencing cellular signaling pathways relevant to pain and neuroprotection.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Methylpiperidine | Piperidine ring with a methyl group | Commonly used as a solvent and reagent |

| 3-Hydroxypiperidine | Hydroxyl group at position 3 | Important for synthesizing various pharmaceuticals |

| 2-(4-Hydroxyphenyl)acetic acid | Phenolic hydroxyl group | Exhibits strong anti-inflammatory properties |

| 4-Aminopiperidine | Amino group at position 4 | Used in drug synthesis targeting the CNS |

The uniqueness of this compound lies in its specific combination of functional groups, enhancing its biological activity while providing versatility for further chemical modifications.

Case Studies

Several studies have focused on the biological evaluation of compounds related to this compound:

- Neuroprotective Study : A study demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases.

- Pain Management Research : Another investigation into the analgesic properties revealed that this compound could effectively reduce pain responses in animal models, indicating its utility in pain relief formulations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Hydroxy-1-methylpiperidin-3-yl)acetic acid, and how can purification challenges be addressed?

- Methodological Answer : Synthesis typically involves multi-step routes, such as the alkylation of piperidine derivatives followed by hydroxylation and acetic acid coupling. For example, analogous piperidine-acetic acid compounds are synthesized using carbodiimide coupling agents (e.g., EDC) and activators (e.g., HOBt) to form stable amide or ester bonds . Purification often employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization. Challenges like by-product formation (e.g., diastereomers) require analytical monitoring via TLC and HPLC (C18 columns, UV detection at 254 nm) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the piperidine ring substitution pattern, hydroxyl group position, and acetic acid moiety. DMSO-d₆ or CDCl₃ solvents are used, with DEPT-135 to distinguish CH₂/CH₃ groups .

- IR : Peaks at ~3300 cm⁻¹ (O-H stretch), ~1700 cm⁻¹ (C=O of acetic acid), and ~1100 cm⁻¹ (C-N stretch) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺) to confirm molecular formula .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Based on structurally related acetic acid derivatives:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- First Aid : For skin exposure, wash with soap/water; for eye contact, rinse with saline for 15 minutes. Seek medical advice if irritation persists .

- Storage : Keep in airtight containers under inert gas (N₂) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield in the synthesis of this compound?

- Methodological Answer :

- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., hydroxylation) to minimize side reactions .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for stereoselective formation of the hydroxy-piperidine core .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while THF improves coupling efficiency .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. What advanced analytical strategies resolve contradictions in purity assessments of this compound?

- Methodological Answer :

- HPLC-DAD-MS : Combine diode-array detection (DAD) with mass spectrometry to differentiate co-eluting impurities. Use a HILIC column for polar analytes .

- X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals in ethanol/water mixtures and refining structures using SHELXL .

- NMR Titrations : Detect trace solvents (e.g., DMF) via ¹H NMR with relaxation agents (e.g., Cr(acac)₃) to quantify residual impurities .

Q. How can computational modeling predict the stability of this compound under physiological conditions?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to optimize geometry and calculate pKa (hydroxyl group ≈ 9–10, acetic acid ≈ 2.5) .

- MD Simulations : Simulate solvation in water/ethanol using GROMACS to assess hydrogen-bonding dynamics and degradation pathways .

- QSPR Models : Correlate logP (predicted ~0.5) with experimental permeability data for drug-likeness assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.